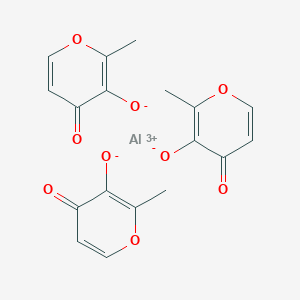
Aluminum maltolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum maltolate is a coordination compound formed between aluminum and maltol (3-hydroxy-2-methyl-4-pyrone). This compound has garnered significant interest due to its potential neurotoxic effects and its role in various biological and chemical processes. This compound is known for its ability to cross the blood-brain barrier, making it a subject of study in neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: Aluminum maltolate can be synthesized by reacting aluminum nitrate nonahydrate with maltol in a 3:1 molar ratio. The reaction is typically carried out in an aqueous solution with the pH adjusted to around 8.6. The mixture is then heated for a few minutes to facilitate the formation of the this compound complex .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis. Scaling up the process would require careful control of reaction conditions to ensure the purity and stability of the compound.
化学反応の分析
Types of Reactions: Aluminum maltolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation states of aluminum.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Ligand substitution reactions can occur, where the maltol ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various ligands, including other organic molecules, can be introduced under controlled conditions to study substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of aluminum-ligand complexes .
科学的研究の応用
Aluminum maltolate has several scientific research applications:
Chemistry: It is used to study coordination chemistry and the behavior of metal-ligand complexes.
Biology: The compound is investigated for its effects on cellular processes, particularly in relation to neurotoxicity and oxidative stress.
Medicine: Research focuses on its potential role in neurodegenerative diseases like Alzheimer’s disease, where it is used to model the effects of aluminum exposure on neuronal cells.
Industry: While not widely used industrially, this compound’s properties make it a candidate for various applications, including materials science and catalysis
作用機序
Aluminum maltolate exerts its effects primarily through its ability to induce oxidative stress and disrupt cellular homeostasis. The compound can trigger ferroptosis, a type of programmed cell death associated with the accumulation of reactive oxygen species. This process involves the inhibition of the cysteine/glutamate antiporter system, leading to the depletion of cellular glutathione and inactivation of glutathione peroxidase . Additionally, this compound can interact with amyloid precursor protein and other molecular targets, contributing to the pathogenesis of neurodegenerative diseases .
類似化合物との比較
Gallium maltolate: Similar to aluminum maltolate, gallium maltolate is a coordination compound with potential therapeutic applications.
Iron maltolate: This compound is studied for its role in iron metabolism and its potential use in treating iron deficiency.
Uniqueness of this compound: this compound is unique due to its strong neurotoxic effects and its ability to cross the blood-brain barrier. This makes it particularly relevant in studies of neurodegenerative diseases. Unlike gallium maltolate, which has therapeutic potential, this compound is primarily studied for its toxicological effects .
特性
CAS番号 |
103616-17-7 |
|---|---|
分子式 |
C18H15AlO9 |
分子量 |
402.3 g/mol |
IUPAC名 |
3-bis[(2-methyl-4-oxopyran-3-yl)oxy]alumanyloxy-2-methylpyran-4-one |
InChI |
InChI=1S/3C6H6O3.Al/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 |
InChIキー |
LIRCFGBNQPWVRY-UHFFFAOYSA-K |
SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Al+3] |
正規SMILES |
CC1=C(C(=O)C=CO1)O[Al](OC2=C(OC=CC2=O)C)OC3=C(OC=CC3=O)C |
同義語 |
Al maltolate aluminum maltol aluminum maltolate tris(maltonato)aluminum(III) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















